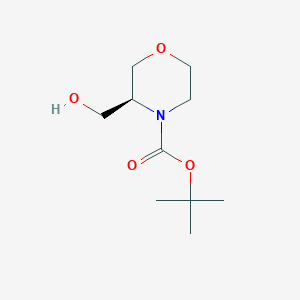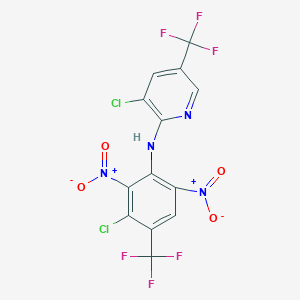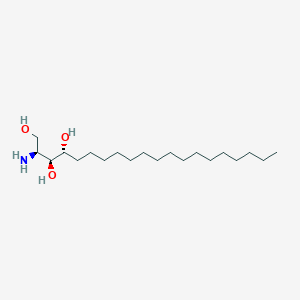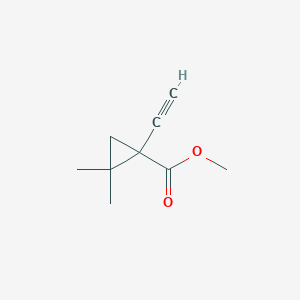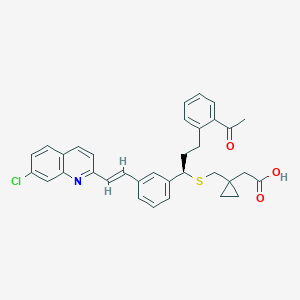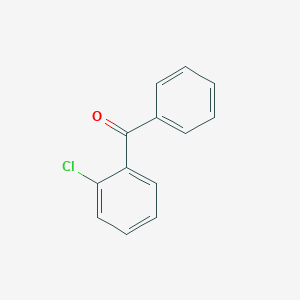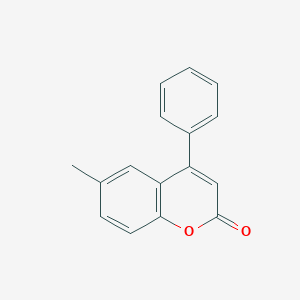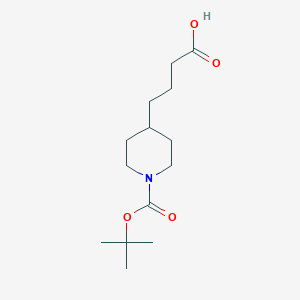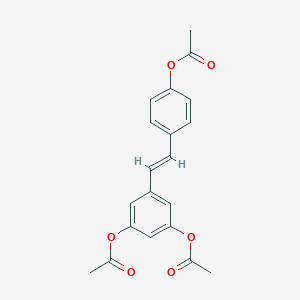
三乙酰白藜芦醇
概述
描述
Triacetylresveratrol (TAR) is a naturally occurring compound found in some plants and is a derivative of the polyphenol resveratrol. It has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-oxidative, and anti-cancer properties. TAR has been found to be more potent than resveratrol, and is being studied for its potential as an anticancer drug.
科学研究应用
癌症免疫疗法:
三乙酰白藜芦醇已成为肺腺癌(LUAD)免疫治疗联合疗法中潜在的免疫调节剂 . 研究人员发现,它能有效地与长寿调节基因Sirtuin 2 (SIRT2) 结合,可能作为LUAD预后预测的新型生物标志物。此外,它可以增强免疫细胞(如CD8+ T细胞)的募集,并与PD-1表达呈正相关,使其成为抗PD-1疗法的宝贵候选药物。
抗病毒特性:
虽然三乙酰白藜芦醇是白藜芦醇的衍生物,但它表现出不同的药理作用。 最近的研究探索了它与猪流行性腹泻病毒 (PEDV) 的关系,表明它可以诱导早期细胞凋亡并抑制 PEDV 复制 . 这种抗病毒潜力值得进一步研究。
代谢综合征管理:
鉴于其与白藜芦醇的结构相似性,三乙酰白藜芦醇可能会影响代谢综合征的组成部分,如胰岛素敏感性、脂质代谢和脂肪组织炎症。需要进一步的研究来验证这些影响。
总之,三乙酰白藜芦醇在从癌症免疫疗法到抗病毒应用等多个领域都具有希望。 它多方面的特性使其成为未来研究和治疗开发的引人注目的化合物 . 关注这种化合物,它可能会在医学和健康领域开辟新的途径! 🌟
作用机制
Target of Action
Triacetylresveratrol, an acetylated derivative of resveratrol, primarily targets the Sirtuin 2 (SIRT2) protein . SIRT2 is a member of the sirtuin family of proteins, which are known to play significant roles in various biological functions, including cancer . Triacetylresveratrol has also been found to interact with tyrosinase , an enzyme crucial for melanin synthesis .
Mode of Action
Triacetylresveratrol demonstrates potent agonist efficiency to SIRT2 . It inhibits the phosphorylation of STAT3 and NFκB , down-regulates Mcl-1 , and up-regulates Bim and Puma in pancreatic cancer cells . It also suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB . For tyrosinase, it inhibits its activity less effectively than resveratrol in vitro, but it is as effective at cellular melanogenesis inhibition, indicating bioconversion to resveratrol inside cells .
Biochemical Pathways
Triacetylresveratrol affects the STAT3 and NFκB signaling pathways . It inhibits the phosphorylation of these proteins, leading to the down-regulation of Mcl-1 and the up-regulation of Bim and Puma . These changes contribute to the induction of apoptosis in cancer cells . It also affects the melanogenesis pathway by inhibiting tyrosinase activity .
Pharmacokinetics
It is known that triacetylresveratrol has higher bioavailability than resveratrol . This is likely due to the acetyl groups, which may enhance its absorption and stability.
Result of Action
Triacetylresveratrol inhibits cell viability and induces apoptosis of pancreatic cancer cells in a concentration and incubation time-dependent manner . It also inhibits cellular melanogenesis, making it a potential anti-melanogenic agent . In combination with cannabidiol, it has been found to increase the viability of skin fibroblasts, restore wound-healing functional activity, reduce metabolic dysfunction, and ameliorate nuclear eccentricity and circularity in senescent fibroblasts .
Action Environment
The action of triacetylresveratrol can be influenced by various environmental factors. For instance, its anti-melanogenic effects may be enhanced in environments that promote the overproduction or uneven distribution of melanin . Additionally, its anticancer effects may be influenced by the tumor microenvironment, such as the presence of certain immune cells . .
未来方向
Triacetylresveratrol has shown promise in cancer treatment, particularly in lung adenocarcinoma. It has been suggested that SIRT2, to which Triacetylresveratrol shows potent agonist efficiency, could be a promising novel biomarker for prognosis prediction in patients with LUAD . Furthermore, Triacetylresveratrol might be a potential immunomodulator of LUAD to anti-PD-1 based immunotherapy combination therapies . These findings suggest new directions for the use of sirtuin activators, especially in cancer therapeutics .
生化分析
Biochemical Properties
Triacetylresveratrol interacts with various enzymes and proteins, notably tyrosinases and Sirtuin 2 (SIRT2). It has been found to inhibit the activities of tyrosinases, enzymes involved in melanogenesis . It also demonstrates potent agonist efficiency to SIRT2, a member of the sirtuin family of proteins that play a role in cellular regulation .
Cellular Effects
Triacetylresveratrol has been shown to have significant effects on various types of cells. It inhibits cellular melanogenesis, indicating bioconversion to its parent compound inside cells . It also induces early apoptosis in cancer cells, inhibiting the proliferation of pancreatic cancer cells . Furthermore, it has been suggested as a potential immunomodulator of lung adenocarcinoma .
Molecular Mechanism
Triacetylresveratrol exerts its effects at the molecular level through several mechanisms. It inhibits the phosphorylation of STAT3 and NFκB, down-regulates Mcl-1, and up-regulates Bim and Puma in pancreatic cancer cells . It also suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB in these cells .
Temporal Effects in Laboratory Settings
Over time, triacetylresveratrol demonstrates consistent anti-melanogenic effects . It also shows sustained inhibition of cell viability and induction of apoptosis in pancreatic cancer cells in a concentration and incubation time-dependent manner .
Dosage Effects in Animal Models
While specific studies on the dosage effects of triacetylresveratrol in animal models are limited, resveratrol, its parent compound, has been shown to have significant effects at doses between 10–80 mg/kg/day .
Metabolic Pathways
Resveratrol, its parent compound, is known to control glucose homeostasis and improve fatty acid oxidation .
属性
IUPAC Name |
[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAYUJSOJIMKIS-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873903 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42206-94-0 | |
| Record name | 3,5,4'-Tri-O-acetylresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triacetylresveratrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Triacetylresveratrol interact with its target and what are the downstream effects?
A: Triacetylresveratrol is a known agonist of the Sirtuin 2 (SIRT2) enzyme, showing potent activation even at low concentrations []. This activation has been linked to various downstream effects, including:
- Inhibition of STAT3 signaling: Studies have shown that Triacetylresveratrol can inhibit the phosphorylation of STAT3 in cancer cells [], leading to downstream effects such as reduced expression of anti-apoptotic proteins Bcl-2 and Mcl-1 [].
- Induction of apoptosis: The inhibition of STAT3 signaling by Triacetylresveratrol has been linked to the induction of apoptosis in cancer cells [].
- Modulation of immune infiltration: Research suggests that SIRT2, the target of Triacetylresveratrol, is positively correlated with the infiltration of various immune cells in lung adenocarcinoma, including CD8+ T cells and Tregs []. This suggests a potential role for Triacetylresveratrol in modulating immune responses within the tumor microenvironment.
Q2: What is the structural characterization of Triacetylresveratrol?
A2: Triacetylresveratrol is a triacetylated derivative of Resveratrol. Its structural features are:
Q3: What are the known catalytic properties and applications of Triacetylresveratrol?
A: Triacetylresveratrol itself doesn't possess inherent catalytic properties. Its mechanism of action primarily revolves around binding and modulating the activity of target proteins, such as SIRT2 []. This modulation, rather than direct catalysis, contributes to its observed biological effects.
Q4: Has computational chemistry and modeling been employed in Triacetylresveratrol research?
A: While the provided articles don't elaborate on detailed computational studies, one study mentions the construction of a putative binding site of Triacetylresveratrol with SIRT2 using homology modeling []. This suggests the application of computational tools for understanding the interaction dynamics between Triacetylresveratrol and its target.
Q5: How does the structure of Triacetylresveratrol relate to its activity? What is the impact of structural modifications?
A: Comparing Triacetylresveratrol to Resveratrol and its trimethylated derivative provides insight into structure-activity relationships []. The studies suggest that the presence and type of substitutions on the Resveratrol backbone influence the compound's interaction with biomembrane models. Specifically, Resveratrol exhibited stronger effects on membrane properties compared to its derivatives, indicating that the free hydroxyl groups might be crucial for membrane interactions. Triacetylresveratrol, with its three acetyl groups, showed the weakest effect, suggesting that these bulky groups hinder its interaction with the lipid bilayer []. Further research is needed to fully elucidate the impact of specific structural modifications on Triacetylresveratrol's activity, potency, and selectivity for different targets.
Q6: Is there research on the in vitro and in vivo efficacy of Triacetylresveratrol?
A6: Several studies have investigated the in vitro effects of Triacetylresveratrol:
- Anti-cancer activity: Triacetylresveratrol has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including lung cancer [] and pancreatic cancer cells [, ].
- Immunomodulatory effects: While not directly studied for Triacetylresveratrol, its target, SIRT2, has been linked to immune cell infiltration in lung adenocarcinoma [], suggesting potential immunomodulatory effects.
- Effects on cellular senescence: Research shows that Triacetylresveratrol, when combined with Cannabidiol, can increase the viability and improve the wound healing capabilities of senescent skin fibroblasts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




